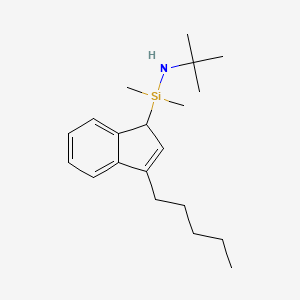
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine: is an organic compound with the molecular formula C19H29NSi It is a derivative of indene, a bicyclic hydrocarbon, and contains a tert-butyl group, a pentyl chain, and a dimethylsilylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine typically involves the reaction of 3-pentyl-1H-indene with tert-butylamine and dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. A common solvent used in this reaction is tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: The silylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indene derivatives, while reduction can produce fully hydrogenated indene compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine is used as a precursor for the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be utilized in the development of new materials and catalysts.
Biology and Medicine: The compound’s structural features make it a candidate for biological studies, particularly in the design of bioactive molecules. It may be explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may find applications in the development of polymers, coatings, and electronic materials.
Wirkmechanismus
The mechanism of action of N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine involves its interaction with specific molecular targets and pathways. The silylamine group can participate in coordination chemistry, forming complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. Additionally, the compound’s hydrophobic and steric properties influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- N-tert-Butyl(3-butenyl-1H-indene-1-yl)dimethylsilylamine
- N-tert-Butyl(3-butyl-1H-indene-1-yl)dimethylsilylamine
- tert-Butyl(3-pentyl-1H-indene-1-yl)dimethylsilylamine
Comparison: Compared to its similar compounds, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(3-pentyl-1h-inden-1-yl)-silanamine exhibits unique properties due to the presence of the pentyl chain. This longer alkyl chain can influence the compound’s solubility, reactivity, and overall stability. The tert-butyl group provides steric hindrance, which can affect the compound’s interactions with other molecules and its behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
357604-90-1 |
|---|---|
Molekularformel |
C20H33NSi |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
N-[dimethyl-(3-pentyl-1H-inden-1-yl)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C20H33NSi/c1-7-8-9-12-16-15-19(18-14-11-10-13-17(16)18)22(5,6)21-20(2,3)4/h10-11,13-15,19,21H,7-9,12H2,1-6H3 |
InChI-Schlüssel |
OGWOBVUUYKCMTG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
Kanonische SMILES |
CCCCCC1=CC(C2=CC=CC=C21)[Si](C)(C)NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















